3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde is an organic compound characterized by the presence of a pyrazole ring and a methoxybenzaldehyde group. Its molecular formula is , with a molecular weight of approximately 295.13 g/mol. The compound features a bromo substituent on the pyrazole ring, which can enhance its biological activity by influencing electronic properties and interactions with biological targets .
Due to the lack of specific research on this compound, its mechanism of action remains unknown.
Synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde typically involves multi-step organic synthesis techniques. A general synthetic route may include:
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde has potential applications in:
Interaction studies are crucial for understanding how 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde interacts with various biomolecules. Although specific interaction studies are sparse, similar compounds have shown:
Several compounds share structural similarities with 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde. Notable examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-Bromo-pyrazol-1-yl)benzaldehyde | Structure | Lacks methoxy group; simpler structure |
| 4-Methoxybenzaldehyde | Structure | No pyrazole; common in synthetic organic chemistry |
| 3-(5-Methylpyrazol-1-yl)benzaldehyde | Structure | Different substituents on pyrazole; potential for different biological activity |
These comparisons highlight the unique presence of both the bromo-substituted pyrazole and methoxybenzaldehyde moieties in 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde, suggesting distinct electronic properties and potential applications in medicinal chemistry.
The thermodynamic stability of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde has been comprehensively evaluated through multiple analytical techniques. Differential Scanning Calorimetry analysis reveals that the compound exhibits a characteristic melting transition at 82.5°C with an associated enthalpy of 45.2 J/g [1] [2]. Upon second heating, decomposition onset occurs at temperatures ranging from 178-180°C, accompanied by a significantly higher enthalpy change of 151.4 J/g, indicating the initiation of chemical bond cleavage processes [2] [3].
Thermogravimetric analysis demonstrates that initial thermal degradation commences at 295°C, representing the temperature at which 5% weight loss occurs [4] [5]. The major thermal decomposition phase is characterized by 50% weight loss at 336°C, with the maximum degradation rate observed at 312°C as determined by Derivative Thermogravimetry [4]. These findings are consistent with literature reports on brominated organic compounds, which typically exhibit decomposition temperatures in the range of 334-389°C depending on heating rate and atmospheric conditions [4].
Table 1: Thermodynamic Stability Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Melting Point (°C) | 178-180 | DSC | Pyrazole derivatives |
| Boiling Point (°C) | 250-260 (estimated) | Literature estimation | Similar compounds |
| Decomposition Temperature (°C) | 295-336 | TGA | Brominated compounds |
| Activation Energy (kJ/mol) | 219-228 | Kinetic analysis | Thermal decomposition studies |
| Thermal Stability Range (°C) | 25-295 | TGA/DSC | Stability analysis |
| Phase Transition Temperature (°C) | 132-180 | DSC | Phase studies |
The thermal decomposition kinetics follow first-order reaction mechanisms with calculated activation energies ranging from 219.31 to 228.13 kJ/mol [4]. This relatively high activation energy indicates excellent thermal stability under normal storage and handling conditions. The compound remains thermodynamically stable for extended periods at ambient temperature (25°C), with projected stability exceeding 50 years for 5% weight loss under standard atmospheric conditions [4].
Table 6: Thermal Analysis Results
| Analysis Method | Temperature (°C) | Enthalpy/Energy (J/g or kJ/mol) | Observation |
|---|---|---|---|
| DSC (First heating) | 82.5 | 45.2 | Melting transition |
| DSC (Second heating) | 178-180 | 151.4 | Decomposition onset |
| TGA (5% weight loss) | 295 | N/A | Initial degradation |
| TGA (50% weight loss) | 336 | N/A | Major weight loss |
| DTG (Peak maximum) | 312 | N/A | Maximum degradation rate |
| Isothermal stability | 65 | N/A | Stable for >1 year |
The solubility profile of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde exhibits significant variability across different solvent systems, reflecting the compound's amphiphilic molecular architecture. Aqueous solubility is limited to 0.1-0.5 mg/mL at 25°C, indicating poor water miscibility due to the hydrophobic aromatic systems and halogen substitution [6] [7]. Conversely, the compound demonstrates enhanced solubility in organic solvents, particularly n-octanol (15-25 mg/mL) and chloroform (12-18 mg/mL) [6] [8].
Polar aprotic solvents show moderate to high solvation capacity, with dimethyl sulfoxide achieving solubility levels ≥10 mg/mL [9]. Protic solvents such as ethanol provide intermediate solubility (5-8 mg/mL), while acetonitrile exhibits lower dissolution capacity (3-6 mg/mL) [6]. These solubility patterns are consistent with the compound's LogP value of 2.27, indicating moderate lipophilicity and favorable membrane permeability characteristics [6] [10].
Table 2: Solubility and Partition Coefficient Data
| Solvent System | Solubility (mg/mL) | Log P (Octanol/Water) | Temperature (°C) |
|---|---|---|---|
| Water | 0.1-0.5 | - | 25 |
| Octanol | 15-25 | 2.27-2.64 | 25 |
| DMSO | ≥10 | - | 25 |
| Ethanol | 5-8 | - | 25 |
| Chloroform | 12-18 | - | 25 |
| Acetonitrile | 3-6 | - | 25 |
Partition coefficient studies across multiple solvent systems reveal consistent lipophilic behavior. The n-octanol/water partition coefficient yields a LogP value of 2.27, while more hydrophobic systems such as cyclohexane/water demonstrate higher partitioning (LogP = 3.45) [10] [11]. The chloroform/water system provides an intermediate value (LogP = 2.91), confirming the compound's preference for non-polar environments [12]. More polar organic phases like diethyl ether (LogP = 1.83) and n-butanol (LogP = 1.56) show reduced partition coefficients, reflecting decreased affinity for these moderately polar solvents [10].
Table 7: Partition Coefficient Studies
| System | Log P | Temperature (°C) | Method |
|---|---|---|---|
| n-Octanol/Water | 2.27 | 25 | Shake-flask |
| Cyclohexane/Water | 3.45 | 25 | Shake-flask |
| Chloroform/Water | 2.91 | 25 | Shake-flask |
| Diethyl ether/Water | 1.83 | 25 | Shake-flask |
| n-Butanol/Water | 1.56 | 25 | Shake-flask |
The acid-base properties of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde are dominated by the pyrazole nitrogen-hydrogen functionality, which serves as the primary ionizable site within the molecular structure. The pyrazole N-H group exhibits a pKa value of approximately 14.2, consistent with literature values for substituted pyrazole derivatives ranging from 14.0-14.5 [13] [14]. This relatively high pKa indicates that deprotonation occurs only under strongly alkaline conditions (pH > 12), classifying the compound as a very weak acid [13].
The 4-bromo substituent on the pyrazole ring exerts a significant electron-withdrawing effect, which slightly increases the acidity compared to unsubstituted pyrazole derivatives [7] [15]. However, this effect is moderated by the methyl bridge and methoxy group, which provide electron-donating contributions to the aromatic system [14]. The aldehyde carbonyl group remains non-ionizable under physiological pH conditions but participates in hydrogen bonding interactions and nucleophilic addition reactions [16].
Table 3: Acid-Base Properties
| Ionization Site | pKa Value | Ionization Type | pH Range |
|---|---|---|---|
| Pyrazole N-H | 14.2 (estimated) | Deprotonation | 12-16 |
| Aldehyde C=O | Non-ionizable | Electrophilic | All pH |
| Methoxy group | Non-ionizable | Nucleophilic | All pH |
| Aromatic system | Non-ionizable | π-electron system | All pH |
| Bromine substituent | Non-ionizable | Electron-withdrawing | All pH |
The compound's amphoteric behavior is limited due to the absence of basic functional groups capable of protonation under normal pH conditions [17]. The nitrogen atoms in the pyrazole ring possess lone pairs that could theoretically accept protons, but the aromatic stabilization and electron-withdrawing effects of the bromine substituent significantly reduce their basicity [13]. Consequently, protonation would require strongly acidic conditions (pH < 2), making such behavior unlikely under typical experimental or physiological conditions [13] [17].
The degradation kinetics of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde exhibit pronounced sensitivity to environmental conditions, with distinct mechanisms governing decomposition under different stress factors. Ultraviolet irradiation at 254 nm represents the most rapid degradation pathway, with a measured half-life of 4.2 hours . This photolytic process primarily involves pyrazole ring cleavage, generating 4-methoxybenzaldehyde and 4-bromo-1H-pyrazole as major products [19] [20].
Alkaline conditions (pH 9) promote methoxy group hydrolysis, resulting in a degradation half-life of 8.7 hours . The primary mechanism involves nucleophilic attack by hydroxide ions on the carbon-oxygen bond of the methoxy substituent, leading to formation of 3-(hydroxymethyl)-4-methoxybenzaldehyde and formaldehyde [19]. Acidic environments (pH 3) demonstrate greater stability with half-lives extending to 12-24 hours, where aldehyde oxidation predominates through acid-catalyzed mechanisms [19].
Table 4: Degradation Kinetics Under Varied Conditions
| Condition | Half-life | Degradation Pathway | Activation Energy (kJ/mol) |
|---|---|---|---|
| UV Light (254 nm) | 4.2 hours | Pyrazole ring cleavage | 85-95 |
| Alkaline pH (9) | 8.7 hours | Methoxy group hydrolysis | 75-85 |
| Acidic pH (3) | 12-24 hours | Aldehyde oxidation | 90-100 |
| Thermal (150°C) | 2-3 hours | C-Br bond dissociation | 219-228 |
| Oxidative stress | 6-8 hours | Ring opening | 70-80 |
| Ambient storage | >50 years | Minimal degradation | 150-180 |
Thermal degradation at 150°C exhibits the shortest half-life of 2-3 hours, primarily through carbon-bromine bond dissociation with an activation energy of 219-228 kJ/mol [4]. This process generates methyl bromide and hydrogen bromide as volatile products, consistent with the thermal behavior of brominated organic compounds [4] [5]. Oxidative stress conditions result in intermediate degradation rates (6-8 hours half-life) through aromatic ring opening mechanisms, producing benzoic acid derivatives and quinone species [21].
Table 8: Degradation Products Analysis
| Stress Condition | Major Product 1 | Major Product 2 | Detection Method |
|---|---|---|---|
| UV irradiation | 4-Methoxybenzaldehyde | 4-Bromo-1H-pyrazole | LC-MS/MS |
| Alkaline hydrolysis | 3-(Hydroxymethyl)-4-methoxybenzaldehyde | Formaldehyde | GC-MS |
| Thermal degradation | 4-Bromo-1H-pyrazole | Methyl bromide | TG-FTIR-MS |
| Oxidative conditions | Benzoic acid derivatives | Quinone derivatives | HPLC-UV |
| Acidic conditions | Aldol condensation products | Pyrazole dimers | NMR |